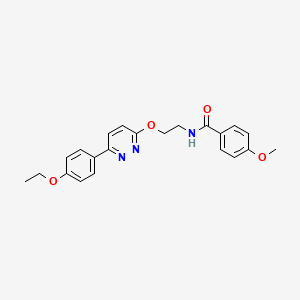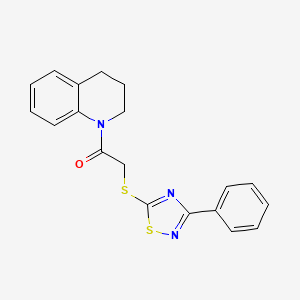![molecular formula C14H17NO2 B2727863 N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide CAS No. 2361638-06-2](/img/structure/B2727863.png)
N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide, also known as DPPA, is a compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that belongs to the class of amides and is known for its potent biological activity.
Mecanismo De Acción
The mechanism of action of N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide involves its ability to inhibit the activity of certain enzymes that are involved in inflammation and cancer. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide has also been found to reduce inflammation and oxidative stress in cells. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide in lab experiments is its potent biological activity. It has been found to exhibit activity at low concentrations, making it an attractive compound for use in research studies. However, one limitation of using N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide is its synthetic nature. Some researchers may prefer to use natural compounds in their experiments.
Direcciones Futuras
There are several future directions for research on N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide. One direction is to further explore its potential as a therapeutic agent for diseases such as cancer and Alzheimer's disease. Another direction is to investigate its potential use in combination with other compounds to enhance its biological activity. Additionally, more research is needed to understand the mechanism of action of N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide and its effects on various cell types and tissues.
Conclusion
In conclusion, N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide is a synthetic compound that has shown promising results in scientific research. Its ability to inhibit the activity of enzymes involved in inflammation and cancer has made it a potential therapeutic agent for these diseases. N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide has also been studied for its potential use in the treatment of Alzheimer's disease and diabetes. While there are advantages and limitations to using N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide involves the reaction of 3-(2,2-dimethylpropanoyl)aniline with propionyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide. This method has been optimized to produce N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide in high yields with good purity.
Aplicaciones Científicas De Investigación
N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide has shown promising results in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide has also been studied for its potential use in the treatment of Alzheimer's disease and diabetes. Its ability to inhibit the activity of enzymes involved in inflammation and cancer has made it a potential therapeutic agent for these diseases.
Propiedades
IUPAC Name |
N-[3-(2,2-dimethylpropanoyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-5-12(16)15-11-8-6-7-10(9-11)13(17)14(2,3)4/h5-9H,1H2,2-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKFKWQVXNWZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

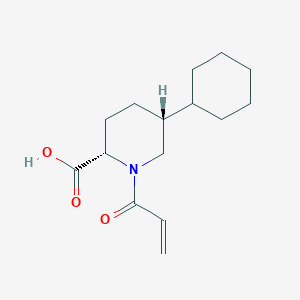
![11-(3,4-Dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2727781.png)
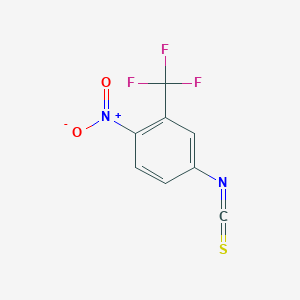
![1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole](/img/structure/B2727783.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione](/img/structure/B2727785.png)
![N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]prop-2-enamide](/img/structure/B2727786.png)
![Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH](/img/structure/B2727787.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2727789.png)
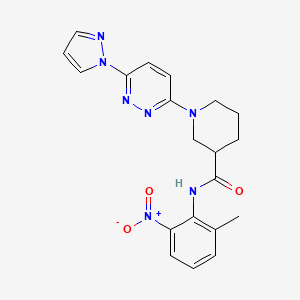
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2727798.png)
![2-bromo-5-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2727800.png)
![4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2727801.png)
